Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate
Overview
Description
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate is an organic compound with the molecular formula C12H6N2Na2O8S and a molecular weight of 384.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate typically involves nitration reactions of benzene derivatives. The compound can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with sodium hydroxide under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, which involve the use of strong acids and oxidizing agents to achieve the desired nitration of the benzene ring. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions typically involve the use of nucleophiles such as halides and amines.
Major Products Formed:
Oxidation: Formation of nitroso compounds and nitro derivatives.
Reduction: Formation of amino derivatives and hydroxylated products.
Substitution: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an oxidizing agent, interacting with cellular components and influencing biochemical processes. The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate can be compared with other similar compounds, such as:
Sodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate: Similar structure but different sodium content.
Disodium 2-nitro-4-(3-nitrobenzenesulfonyl)benzen-1-olate: Similar nitro group placement but different oxidizing group.
This compound: Similar nitro group placement but different oxidizing group.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
disodium;2-nitro-4-(3-nitro-4-oxidophenyl)sulfonylphenolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O8S.2Na/c15-11-3-1-7(5-9(11)13(17)18)23(21,22)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H;;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPXHUJZBKYHQ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)[O-])[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2Na2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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